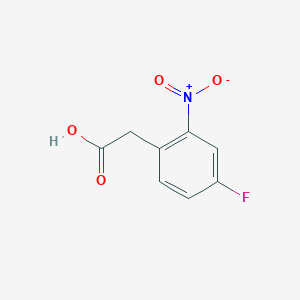

2-(4-Fluoro-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOTQFKZXKMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic Acid: Methodologies, Mechanistic Insights, and Practical Considerations

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(4-fluoro-2-nitrophenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the intricacies of several synthetic strategies, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis of the methodologies. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methods, ensuring a thorough understanding of the chemical transformations involved.

Introduction: Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluoro and nitro groups on the phenyl ring imparts unique electronic properties to the molecule, making it a versatile precursor for a range of more complex structures. These substituents can be readily transformed into other functional groups, allowing for the generation of diverse molecular scaffolds for drug discovery programs. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. The strategic placement of the fluoro and nitro groups influences the reactivity and biological activity of the final compounds, making the synthesis of this intermediate a critical first step in many drug development pipelines.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route often depends on the availability of precursors, desired scale of the reaction, and the required purity of the final product. This guide will explore three of the most viable and commonly employed synthetic strategies:

-

Route 1: Synthesis from 4-Fluoro-2-nitrotoluene via Side-Chain Halogenation and Cyanation.

-

Route 2: Synthesis from 4-Fluoro-2-nitrobenzaldehyde via the Knoevenagel Condensation.

-

Route 3: Synthesis from 4-Fluorophenylacetic Acid via Direct Nitration.

Each of these routes will be discussed in detail, including a step-by-step experimental protocol, a thorough mechanistic explanation, and an analysis of the advantages and disadvantages.

Route 1: Synthesis from 4-Fluoro-2-nitrotoluene

This is a multi-step synthesis that begins with the readily available starting material, 4-fluoro-2-nitrotoluene. The overall strategy involves the functionalization of the methyl group to introduce the carboxylic acid moiety.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound from 4-fluoro-2-nitrotoluene.

Experimental Protocols

Step 1: Side-Chain Bromination of 4-Fluoro-2-nitrotoluene

-

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

To a solution of 4-fluoro-2-nitrotoluene in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-(bromomethyl)-4-fluoro-2-nitrobenzene, which can be used in the next step without further purification.

-

Step 2: Cyanation of 1-(Bromomethyl)-4-fluoro-2-nitrobenzene

-

Materials:

-

1-(Bromomethyl)-4-fluoro-2-nitrobenzene

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve the crude 1-(bromomethyl)-4-fluoro-2-nitrobenzene in DMF.

-

Add sodium cyanide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain 2-(4-fluoro-2-nitrophenyl)acetonitrile.

-

Step 3: Hydrolysis of 2-(4-Fluoro-2-nitrophenyl)acetonitrile

-

Materials:

-

2-(4-Fluoro-2-nitrophenyl)acetonitrile

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

To a round-bottom flask, add the crude 2-(4-fluoro-2-nitrophenyl)acetonitrile.

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[1]

-

Mechanistic Insights

The side-chain bromination proceeds via a free radical mechanism . The initiator (BPO or AIBN) generates radicals upon heating, which abstract a hydrogen atom from the methyl group of 4-fluoro-2-nitrotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain reaction.

The cyanation step is a straightforward nucleophilic substitution reaction (SN2) . The cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

The final hydrolysis of the nitrile to a carboxylic acid is an acid-catalyzed process . The nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, the amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the desired carboxylic acid and ammonium sulfate.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Readily available and relatively inexpensive starting material. | Multi-step synthesis, which can lower the overall yield. |

| The reaction conditions for each step are well-established. | Use of highly toxic cyanide salts requires stringent safety precautions. |

| The intermediates are generally stable and can be isolated if necessary. | The use of hazardous solvents like carbon tetrachloride is often required. |

Route 2: Synthesis from 4-Fluoro-2-nitrobenzaldehyde via Knoevenagel Condensation

This route utilizes a carbon-carbon bond-forming reaction, the Knoevenagel condensation, to construct the acetic acid side chain in a convergent manner.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound from 4-fluoro-2-nitrobenzaldehyde.

Experimental Protocol (Doebner Modification)

-

Materials:

-

4-Fluoro-2-nitrobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzaldehyde and malonic acid (1.5 equivalents) in pyridine.[2]

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the evolution of carbon dioxide. The reaction is typically complete when gas evolution ceases.[2][3]

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Mechanistic Insights

The Knoevenagel condensation, particularly the Doebner modification, proceeds through a series of well-defined steps.[2] First, piperidine deprotonates malonic acid to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-2-nitrobenzaldehyde to form an aldol-type addition product. This intermediate then undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, particularly with heating in pyridine, this intermediate readily undergoes decarboxylation (loss of CO₂) to afford the final product, this compound.[3]

Advantages and Disadvantages

| Advantages | Disadvantages |

| Convergent synthesis, often with good yields in a single step from the aldehyde. | The starting aldehyde may be less readily available or more expensive than the corresponding toluene derivative. |

| Avoids the use of highly toxic cyanide reagents. | The use of pyridine, which has an unpleasant odor and is toxic, is required in significant quantities. |

| The reaction is often driven to completion by the evolution of carbon dioxide. | The reaction may require careful temperature control to avoid side reactions. |

Route 3: Synthesis from 4-Fluorophenylacetic Acid via Direct Nitration

This approach involves the direct introduction of the nitro group onto the aromatic ring of 4-fluorophenylacetic acid. The key challenge in this route is controlling the regioselectivity of the nitration reaction.

Overall Synthetic Workflow

Caption: Workflow for the synthesis of this compound from 4-fluorophenylacetic acid.

Experimental Protocol

-

Materials:

-

4-Fluorophenylacetic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

-

Slowly add 4-fluorophenylacetic acid to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid, maintaining the temperature below 10°C.[4]

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated products.

-

Filter the solid and wash with cold water.

-

The crude product will be a mixture of isomers. Separation of the desired 2-nitro isomer from other isomers (e.g., the 3-nitro isomer) is typically achieved by fractional crystallization or chromatography.[5]

-

Mechanistic Insights and Regioselectivity

Direct nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, is the active electrophile. The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring: the fluoro group and the acetic acid side chain.

-

Fluoro group: An ortho-, para-director, but deactivating.

-

-CH₂COOH group: A weak ortho-, para-director.

The combination of these directing effects leads to a mixture of products. The nitro group can be introduced at the positions ortho or meta to the fluoro group. The formation of the desired 2-nitro isomer is favored due to the ortho-directing effect of the fluoro group. However, the formation of the 3-nitro isomer is also significant. The separation of these positional isomers can be challenging and is a major drawback of this synthetic route.[5]

Advantages and Disadvantages

| Advantages | Disadvantages |

| A very direct and potentially short synthetic route. | Poor regioselectivity, leading to a mixture of isomers that require separation. |

| Utilizes common and inexpensive nitrating agents. | The separation of isomers can be difficult and lead to a lower isolated yield of the desired product. |

| The starting material, 4-fluorophenylacetic acid, is commercially available. | The reaction requires careful control of temperature to prevent over-nitration and side reactions. |

Purification and Characterization

Regardless of the synthetic route chosen, the final product, this compound, must be purified and its identity confirmed.

Purification

-

Recrystallization: This is the most common method for purifying the solid product. A suitable solvent system, such as ethanol/water or ethyl acetate/heptane, is used to dissolve the crude product at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor.[1]

-

Column Chromatography: For difficult separations, especially for removing closely related isomers from the direct nitration route, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (typically 7-8.5 ppm), showing characteristic splitting patterns due to fluorine and adjacent protons. The methylene protons of the acetic acid side chain will appear as a singlet at around 3.5-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum will show the expected number of carbon signals. The carbonyl carbon of the carboxylic acid will be in the range of 170-180 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (199.14 g/mol ). |

Conclusion and Recommendations

This technical guide has detailed three distinct and viable synthetic routes for the preparation of this compound.

-

Route 1 (from 4-fluoro-2-nitrotoluene) is a reliable, multi-step approach suitable for large-scale synthesis, provided that appropriate safety measures are in place for handling cyanide.

-

Route 2 (from 4-fluoro-2-nitrobenzaldehyde) offers a more convergent and potentially higher-yielding pathway, making it an excellent choice for laboratory-scale synthesis, especially if the starting aldehyde is readily accessible.

-

Route 3 (from 4-fluorophenylacetic acid) is the most direct route but is hampered by issues with regioselectivity, which may necessitate challenging purification steps.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. For projects requiring high purity and scalability, Route 1 or Route 2 would be the recommended approaches.

References

-

Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft1898 , 31 (3), 2596–2619. [Link]

-

Organic Syntheses. p-Nitrophenylacetic acid. Org. Synth.1922 , 2, 55. [Link]

-

Jones, G. The Knoevenagel Condensation. Organic Reactions2004 , 1-792. [Link]

- U.S. Patent US20040199002A1, "Process for producing (2-nitrophenyl)

- Chinese Patent CN103012111A, "Preparation method of 2,4,5-trifluorophenylacetic acid," April 3, 2013.

-

PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]

- Chinese Patent CN101648890B, "Synthesis method of 2-fluoro-4-nitrobenzonitrile," February 10, 2010.

-

Pawara, H. S.; Wagha, A. S.; Lalia, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New J. Chem.2016 , 40 (1), 123-129. [Link]

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

-

Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer: Berlin/Heidelberg, Germany, 2000. [Link]

-

Potemkin, V. A.; Grishina, M. A. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. J. Sep. Sci.2007 , 30 (12), 1899-1907. [Link]

- Chinese Patent CN110668948A, "Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone," January 10, 2020.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

- 5. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 2-(4-fluoro-2-nitrophenyl)acetic acid (CAS 39616-95-0) for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(4-fluoro-2-nitrophenyl)acetic acid, a pivotal building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of the compound's synthesis, reactivity, and strategic applications. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and analysis, and illustrate its role in the construction of complex, pharmacologically active molecules. The guide is structured to serve as a practical and authoritative resource, enabling its effective utilization in the synthesis of next-generation therapeutics.

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound (Molecular Formula: C₈H₆FNO₄) is a substituted phenylacetic acid derivative whose value in synthetic and medicinal chemistry is derived from the specific arrangement of its functional groups.[1] The presence of a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring creates a versatile scaffold with multiple reactive handles and unique electronic properties.[1]

The true utility of this molecule lies in its capacity as a key intermediate. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization and coupling reactions. The carboxylic acid provides a point for amide bond formation or other modifications. The fluorine atom can enhance the metabolic stability and binding affinity of a final drug compound. This strategic combination of functionalities makes this compound a valuable starting material for the synthesis of a diverse range of heterocyclic compounds, including those with demonstrated biological activity.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 39616-95-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆FNO₄ | [1] |

| Molecular Weight | 199.14 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥98% | |

| InChI Key | LAFOTQFKZXKMFD-UHFFFAOYSA-N | |

| Storage Temperature | Ambient |

Analytical Characterization: A Validating System

Confident identification and quality control are paramount. The following sections detail the expected analytical data for this compound.

-

¹H NMR (Expected):

-

The methylene protons (-CH₂-) of the acetic acid moiety are expected to appear as a singlet at approximately 3.8-4.0 ppm.

-

The aromatic protons will exhibit complex splitting patterns due to the presence of both fluorine and nitro substituents. We would anticipate signals in the range of 7.2-8.2 ppm. The proton ortho to the nitro group will be the most downfield.

-

-

¹³C NMR (Expected):

-

The carboxylic acid carbon (-COOH) is expected to resonate around 170-175 ppm.

-

The methylene carbon (-CH₂-) should appear in the range of 35-40 ppm.

-

The aromatic carbons will show signals between 110-165 ppm, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly downfield.

-

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.

-

Predicted Mass Spectrometry Data:

-

[M+H]⁺: 200.03537 m/z

-

[M+Na]⁺: 222.01731 m/z

-

[M-H]⁻: 198.02081 m/z

-

Monoisotopic Mass: 199.02809 Da[2]

-

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be reliably achieved through a multi-step process starting from 1,4-difluorobenzene. The following protocol is based on established chemical transformations.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 1,4-Difluorobenzene

-

Rationale: This step introduces the nitro group onto the aromatic ring. The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures to control the exothermicity and minimize side product formation.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 1,4-difluorobenzene (1.0 eq) and dichloromethane as a solvent.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,4-difluoro-2-nitrobenzene.

-

Step 2: Cyanation of 1,4-Difluoro-2-nitrobenzene

-

Rationale: This step introduces the cyano group, which will be hydrolyzed to the carboxylic acid in the final step. The fluorine atom para to the nitro group is activated towards nucleophilic aromatic substitution. Sodium cyanide is used as the nucleophile in a polar aprotic solvent like DMSO to facilitate the reaction.

-

Procedure:

-

In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.1 eq) portion-wise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-fluoro-2-nitrophenylacetonitrile.

-

Step 3: Hydrolysis of 4-Fluoro-2-nitrophenylacetonitrile

-

Rationale: The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid. Concentrated sulfuric acid is used to drive the reaction to completion.

-

Procedure:

-

To the crude 4-fluoro-2-nitrophenylacetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (around 100-110 °C) for 3-5 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid product will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile intermediate for the synthesis of various heterocyclic systems of medicinal importance. The key transformations involve the reduction of the nitro group followed by intramolecular or intermolecular reactions.

Key Chemical Transformations

Caption: Major synthetic pathways utilizing the title compound.

Protocol: Reduction of the Nitro Group

-

Rationale: The reduction of the nitro group to an amine is a crucial step to unmask the nucleophilicity of the nitrogen atom for subsequent reactions. Catalytic hydrogenation using palladium on carbon is a clean and efficient method. Alternatively, reduction with iron in acetic acid is a cost-effective and robust method suitable for larger scale synthesis.[3][4][5][6]

-

Procedure (using Iron/Acetic Acid):

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3-5 eq) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product, 2-(2-amino-4-fluorophenyl)acetic acid, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be used in the next step without further purification.

-

Applications in Drug Development: A Gateway to Bioactive Heterocycles

The real power of this compound is realized in its conversion to complex molecules with therapeutic potential. The resulting 2-(2-amino-4-fluorophenyl)acetic acid is a key precursor for the synthesis of quinolinones (lactams) and benzimidazoles, scaffolds present in numerous approved drugs and clinical candidates.

Synthesis of Kinase Inhibitors

Many kinase inhibitors, particularly those targeting receptor tyrosine kinases, feature a quinolinone or a related heterocyclic core. The intramolecular cyclization of 2-(2-amino-4-fluorophenyl)acetic acid provides a direct route to a 7-fluoro-substituted quinolinone scaffold.

Caption: Role as a precursor in drug candidate synthesis.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Statements: Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Ingestion: If swallowed, seek immediate medical assistance.

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its carefully orchestrated array of functional groups provides a pre-programmed pathway to complex and valuable heterocyclic scaffolds. By understanding its synthesis, reactivity, and potential applications as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel therapeutics. The protocols and insights provided herein are intended to empower scientists to confidently and efficiently incorporate this versatile compound into their synthetic strategies.

References

- 1. Buy this compound | 39616-95-0 [smolecule.com]

- 2. PubChemLite - this compound (C8H6FNO4) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Technical Guide to the Structural Elucidation of 2-(4-fluoro-2-nitrophenyl)acetic acid

Preamble: A Logic-Driven Approach to Molecular Structure

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before probing the intricate connectivity of the molecule, we must first establish its elemental composition and overall saturation state. This is the essential first step that defines the boundaries of our structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We begin with HRMS, not low-resolution MS, for a critical reason: precision. While a nominal mass instrument might confirm the integer mass, an HRMS instrument, such as an Orbitrap or TOF analyzer, provides a mass measurement accurate to within a few parts per million (ppm).[2] This level of accuracy is crucial for distinguishing between potential molecular formulas that may share the same nominal mass. For 2-(4-fluoro-2-nitrophenyl)acetic acid, the expected molecular formula is C₈H₆FNO₄.

The calculated exact mass for the neutral molecule [M] is 199.0281 Da. We would anticipate observing the protonated molecule [M+H]⁺ in positive ion mode ESI at m/z 200.0354 and the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 198.0208.[3] The experimental observation of these ions within a 5 ppm mass accuracy window provides strong evidence for the proposed elemental composition.

Degree of Unsaturation

With a confirmed molecular formula of C₈H₆FNO₄, we can calculate the degree of unsaturation (DoU), or double bond equivalents (DBE). This value represents the total number of rings and/or multiple bonds in the structure.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 8 + 1 - (6/2) - (1/2) + (1/2) = 9 - 3 - 0.5 + 0.5 = 6

A DoU of 6 is a significant finding. We can immediately account for several features:

-

A benzene ring accounts for 4 degrees (one ring and three double bonds).

-

A carboxylic acid carbonyl group (C=O) accounts for 1 degree.

-

A nitro group (-NO₂) accounts for 1 degree (one N=O double bond).

These preliminary calculations perfectly match the proposed functional groups, providing the first layer of self-validation.

Workflow for Spectroscopic Analysis

The elucidation process follows a logical sequence, moving from broad functional group identification to detailed atomic connectivity. Each step builds upon the last, progressively refining the structural hypothesis.

Caption: A logic-driven workflow for structure elucidation.

Functional Group Identification: Fourier Transform Infrared (FTIR) Spectroscopy

Trustworthiness: FTIR spectroscopy is a rapid and reliable technique for identifying the presence or absence of key functional groups.[4][5] The spectrum acts as a molecular fingerprint, and characteristic absorption bands correspond to specific vibrational modes of chemical bonds.[6]

For this compound, we anticipate the following key absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad, strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium, sharp |

| ~1530 | N=O asymmetric stretch | Nitro Group | Strong |

| ~1350 | N=O symmetric stretch | Nitro Group | Strong |

| ~1250 | C-O stretch | Carboxylic Acid | Medium |

| ~1220 | C-F stretch | Aryl Fluoride | Strong |

The observation of these bands provides direct physical evidence for the functional groups we inferred from the molecular formula and DoU calculation. The extremely broad O-H stretch is particularly diagnostic for a carboxylic acid, resulting from strong intermolecular hydrogen bonding.[7]

Mapping the Proton and Carbon Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[8][9][10] It provides detailed information about the chemical environment, connectivity, and relative numbers of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative abundance (integration), and their neighboring protons (spin-spin splitting).[11][12]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| Hₐ | ~13.0 | Broad Singlet | - | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal that exchanges with D₂O. |

| H₃ | ~8.10 | Doublet of Doublets | J(H₃-H₅) ≈ 2.5 Hz, J(H₃-F) ≈ 7.5 Hz | 1H | Aromatic H-3 | This proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It exhibits coupling to H₅ (meta) and the fluorine atom (meta). |

| H₅ | ~7.65 | Doublet of Doublets of Doublets | J(H₅-H₆) ≈ 9.0 Hz, J(H₅-H₃) ≈ 2.5 Hz, J(H₅-F) ≈ 5.0 Hz | 1H | Aromatic H-5 | This proton is ortho to the fluorine and meta to the NO₂ group. It is coupled to H₆ (ortho), H₃ (meta), and the fluorine atom (ortho). |

| H₆ | ~7.50 | Triplet (or dd) | J(H₆-H₅) ≈ 9.0 Hz, J(H₆-F) ≈ 9.0 Hz | 1H | Aromatic H-6 | This proton is meta to the fluorine and ortho to the CH₂ group. It couples to H₅ (ortho) and the fluorine atom (meta), which may appear as a triplet if the coupling constants are similar. |

| H₇ | ~4.10 | Singlet | - | 2H | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group, resulting in a downfield shift. No adjacent protons lead to a singlet multiplicity. |

¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.[12] While standard ¹³C NMR shows all carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~171.5 | No Signal | C₈ (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. It is a quaternary carbon. |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | No Signal | C₄ (C-F) | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is significantly deshielded. |

| ~149.0 | No Signal | C₂ (C-NO₂) | The carbon bearing the nitro group is a quaternary carbon and is deshielded by the electron-withdrawing effect. |

| ~131.0 (d, ³JCF ≈ 8 Hz) | Positive | C₆ | Aromatic CH carbon. |

| ~127.5 (d, ²JCF ≈ 25 Hz) | No Signal | C₁ (C-CH₂) | Aromatic quaternary carbon, shifted by the attached methylene and influenced by fluorine. |

| ~121.0 (d, ²JCF ≈ 22 Hz) | Positive | C₃ | Aromatic CH carbon ortho to the nitro group, showing coupling to fluorine. |

| ~111.0 (d, ³JCF ≈ 9 Hz) | Positive | C₅ | Aromatic CH carbon ortho to the fluorine atom, showing coupling to fluorine. |

| ~38.5 | Negative | C₇ (-CH₂-) | The methylene carbon appears in the aliphatic region. DEPT-135 shows a negative signal for CH₂ groups. |

Assembling the Pieces: 2D NMR and Final Confirmation

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them.[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would confirm, for example, that the proton at ~4.10 ppm is attached to the carbon at ~38.5 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to final assembly. It reveals correlations between protons and carbons that are two or three bonds away.

Caption: Key HMBC correlations confirming the molecular structure.

Trustworthiness through HMBC:

-

Connecting the Side Chain: The methylene protons (H₇) are the linchpin. We expect a strong correlation from H₇ to the carbonyl carbon (C₈, a three-bond correlation, ³J). Crucially, we also expect correlations from H₇ to the two aromatic quaternary carbons C₁ (two-bond, ²J) and C₂ (three-bond, ³J). This unambiguously attaches the acetic acid side chain to the C₁ position of the phenyl ring.

-

Confirming Substitution Pattern: A correlation from H₃ to C₁ and C₅ would confirm its position. Similarly, a correlation from H₆ to C₄ would place it adjacent to the fluorine-bearing carbon. These long-range couplings lock the positions of all substituents and protons on the ring.

Corroboration by Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, the fragmentation pattern in a technique like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides data that must align with the proposed structure.[14]

Predicted Major Fragments:

| m/z | Loss | Fragment Identity |

| 199 | - | [M]⁺• (Molecular Ion) |

| 154 | -45 | [M - COOH]⁺ |

| 153 | -46 | [M - NO₂]⁺ |

| 125 | -46, -28 | [M - NO₂ - CO]⁺ |

Observing these specific losses provides strong evidence for the presence and connectivity of the carboxylic acid and nitro functional groups, corroborating the entire structural assignment.

Experimental Protocols

The following protocols are provided as a standard guideline. Instrument parameters should be optimized for the specific hardware and sample concentration.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water 50:50).

-

Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

-

Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Gas Flow (N₂): 8 L/min

-

Nebulizer Pressure: 35 psi

-

Mass Range: m/z 50-500

-

-

Data Processing: Determine the accurate mass of the [M+H]⁺ and [M-H]⁻ ions and use the instrument software to generate a predicted molecular formula based on the exact mass and isotopic pattern.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Resolution: 4 cm⁻¹

-

Scans: Average of 16 scans.

-

-

Data Processing: Perform an ATR correction and identify the wavenumbers of major absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

DEPT-135 Acquisition:

-

Pulse Program: Standard DEPT-135 sequence.

-

Parameters similar to ¹³C acquisition.

-

-

2D NMR (HSQC & HMBC) Acquisition:

-

Pulse Programs: Standard gradient-selected sequences (e.g., hsqcedetgpsisp2.3 for HSQC, hmbcgplpndqf for HMBC).

-

Optimize spectral widths and acquisition times for the specific sample.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. For ¹H NMR, calibrate the spectrum to the residual solvent peak (DMSO at 2.50 ppm) and integrate the signals. Correlate peaks in the 2D spectra to establish connectivity.

References

- 1. Buy this compound | 39616-95-0 [smolecule.com]

- 2. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 3. PubChemLite - this compound (C8H6FNO4) [pubchemlite.lcsb.uni.lu]

- 4. rtilab.com [rtilab.com]

- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 9. azolifesciences.com [azolifesciences.com]

- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 2-(4-fluoro-2-nitrophenyl)acetic acid: A Technical Guide for Researchers

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-fluoro-2-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry and materials science.[1] Due to the absence of publicly available experimental spectra, this document presents a detailed analysis based on predicted data, supported by comparisons with structurally similar compounds and established spectroscopic principles. This approach ensures a robust framework for researchers engaged in the synthesis, identification, and application of this molecule.

Introduction to this compound

This compound (Figure 1) is a derivative of phenylacetic acid with the chemical formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol .[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and elucidating its role in various chemical transformations.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR data for this compound are presented below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons, the methylene protons, and the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | broad singlet | 1H | -COOH |

| ~8.1 | doublet of doublets | 1H | Ar-H (ortho to NO₂) |

| ~7.6 | doublet of triplets | 1H | Ar-H (para to NO₂) |

| ~7.4 | doublet of doublets | 1H | Ar-H (meta to NO₂) |

| ~4.0 | singlet | 2H | -CH₂- |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable.[4] The aromatic region is expected to show a complex splitting pattern due to the electronic effects of the nitro and fluoro substituents. The methylene protons are expected to appear as a singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | -COOH |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~149 | C-NO₂ |

| ~135 | Ar-C |

| ~128 | Ar-C |

| ~122 (d, ²JCF ≈ 20 Hz) | Ar-C |

| ~115 (d, ²JCF ≈ 25 Hz) | Ar-C |

| ~35 | -CH₂- |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The coupling of carbon with fluorine (JCF) will result in doublets for the carbons near the fluorine atom.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and fluoro-aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 and ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[6] The strong C=O stretch is also a key diagnostic peak. The two strong bands for the nitro group are characteristic and aid in confirming its presence.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the absorbance or transmittance spectrum of the sample. Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions. The predicted m/z values for various adducts are listed below.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.03537 |

| [M+Na]⁺ | 222.01731 |

| [M-H]⁻ | 198.02081 |

| [M]⁺ | 199.02754 |

The high-resolution mass spectrometry (HRMS) data can be used to confirm the elemental composition of the molecule.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Structural Correlation

The combination of NMR, IR, and MS data provides a comprehensive picture of the molecular structure of this compound. The following diagram illustrates the correlation between the different spectroscopic data and the molecular structure.

Caption: Correlation of spectroscopic data with the structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in public databases, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers working with this compound. The synergistic use of these spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment in synthetic and medicinal chemistry applications.

References

-

Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. RSC Publishing Home. [Link]

-

SpectraBase. Acetic acid, 2-(4-fluorophenyl)-, dodecyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions. [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. The Royal Society of Chemistry's Journals. [Link]

-

msp.ch. Wiley MS Libraries. [Link]

-

Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

-

University of California, Los Angeles. Table of Characteristic Proton NMR Shifts. [Link]

-

University of St Andrews. 2 13C NMR 100 MHz Acetic Acid-d4. [Link]

-

University of California, Irvine. H NMR Chemical Shifts (δ, ppm). [Link]

-

PubChem. 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid. [Link]

-

PubChem. (2-Nitrophenyl)acetic acid. [Link]

-

Chem-Impex. 5-Fluoro-2-nitrophenylacetic acid. [Link]

-

PubChem. 2-(2-Fluoro-5-nitrophenyl)acetic acid. [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

-

European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

-

NIST. Acetic acid, 4-nitrophenyl ester. [Link]

-

NIST. Acetic acid. [Link]

-

PubChem. 2-(4-Fluoro-5-methyl-2-nitrophenoxy)acetic acid. [Link]

-

Royal Society of Chemistry. A colorimetric and fluorescent sensor for the detection of both fluoride ions and trifluoroacetic acid based on acylhydrazone derivatives. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

MSforID. Home. [Link]

-

PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. [Link]

-

NIST. Acetic acid, trifluoro-, 4-nitrophenyl ester. [Link]

-

ResearchGate. Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan.... [Link]

-

NIST. Fluoroacetic acid. [Link]

Sources

- 1. Buy this compound | 39616-95-0 [smolecule.com]

- 2. 4-Fluoro-2-nitrophenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. PubChemLite - this compound (C8H6FNO4) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-fluoro-2-nitrophenyl)acetic acid

Introduction

2-(4-fluoro-2-nitrophenyl)acetic acid is an organic compound and a derivative of phenylacetic acid, characterized by a fluoro group at the 4-position and a nitro group at the 2-position of the phenyl ring.[1] Its unique molecular structure, combining the features of a phenylacetic acid, a nitroaromatic compound, and an organofluorine compound, suggests a rich potential for diverse biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to approach the investigation of the biological potential of this intriguing molecule. We will delve into the rationale behind suggested experimental designs, provide detailed protocols, and explore the potential mechanisms of action based on its structural components.

The phenylacetic acid scaffold is a fundamental building block for numerous pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[2][3] The nitroaromatic moiety is present in a variety of therapeutic agents with antibacterial, antiprotozoal, and anticancer properties.[4][5] However, the presence of the nitro group also raises considerations of potential toxicity through bioreduction.[4][5][6] The fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

This guide will, therefore, be structured to systematically explore the multifaceted biological potential of this compound, with a strong emphasis on experimental validation and mechanistic understanding.

Physicochemical Properties and Synthetic Considerations

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Appearance | Typically a yellow to pale brown crystalline powder |

| IUPAC Name | This compound |

Synthetic Routes

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common approach involves the nitration of a fluorinated phenylacetic acid derivative. For instance, 3-fluorophenylacetic acid can be nitrated using a mixture of concentrated nitric and sulfuric acid to yield 5-fluoro-2-nitrophenylacetic acid.[7] Another potential route is the Knoevenagel condensation between 4-fluoro-2-nitrobenzaldehyde and malonic acid.[1] The choice of synthetic route will depend on the availability of starting materials, desired yield, and scalability.

Proposed Investigational Workflow

The exploration of the biological activity of this compound should follow a logical and tiered approach, starting with broad spectrum screening and progressing to more specific mechanistic studies.

Caption: A tiered approach to investigating the biological activity of this compound.

Part 1: In Vitro Biological Screening

The initial phase of investigation should focus on establishing a broad biological activity profile of this compound.

Cytotoxicity Assessment

Given that nitroaromatic compounds can exhibit cytotoxicity, it is crucial to first assess the compound's effect on cell viability across a range of cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. Treat the cells with increasing concentrations of the compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity Screening

The nitroaromatic functional group is a well-known pharmacophore in antimicrobial agents.[8] Therefore, screening for antibacterial and antifungal activity is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Potential

As a phenylacetic acid derivative, the compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Assay Procedure: Perform the assay according to the manufacturer's instructions. Typically, this involves incubating the enzyme with the test compound and a substrate (e.g., arachidonic acid).

-

Detection: The product of the enzymatic reaction (e.g., prostaglandin E₂) is quantified using a colorimetric or fluorescent method.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. A selective COX-2 inhibitor will have a significantly lower IC₅₀ for COX-2 compared to COX-1.

Part 2: Mechanistic Investigations

Should the initial screening reveal promising activity, the next phase should focus on elucidating the underlying mechanisms of action.

Role of Nitroreduction

The biological activity of many nitroaromatic compounds is dependent on the reduction of the nitro group to form reactive intermediates.[9][10] This process is often catalyzed by nitroreductase enzymes, which are present in both prokaryotic and eukaryotic cells, particularly under hypoxic conditions.

Caption: The bioreductive activation pathway of nitroaromatic compounds.

Experimental Protocol: Nitroreductase Activity Assay

-

Cell Lysate Preparation: Prepare cell lysates from the cell line or microorganism that showed sensitivity to the compound.

-

Reaction Mixture: In a microplate, combine the cell lysate, a suitable electron donor (e.g., NADH or NADPH), and this compound.

-

Incubation: Incubate the reaction mixture under both normoxic and hypoxic conditions.

-

Detection: Monitor the decrease in absorbance of the electron donor over time using a spectrophotometer. An increased rate of consumption in the presence of the compound indicates that it is a substrate for nitroreductases in the lysate.

Generation of Reactive Oxygen Species (ROS)

The reduction of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), which can induce cellular damage.[6]

Experimental Protocol: Intracellular ROS Quantification

-

Cell Treatment: Treat cells with this compound at concentrations around its IC₅₀ value.

-

Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Part 3: Concluding Remarks and Future Directions

This guide outlines a systematic approach to characterizing the potential biological activity of this compound. The proposed workflow, from broad screening to mechanistic studies, provides a robust framework for generating high-quality, interpretable data. The unique combination of a phenylacetic acid core, a nitro group, and a fluorine atom makes this compound a compelling candidate for further investigation in drug discovery. Should in vitro studies yield promising results, subsequent in vivo studies in relevant animal models of disease, along with pharmacokinetic and toxicological profiling, will be essential to fully evaluate its therapeutic potential. The insights gained from such a comprehensive investigation will be invaluable to researchers and drug development professionals seeking to identify novel therapeutic agents.

References

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

Scribd. Phenylacetic Acid Derivatives Overview. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]

-

Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. Available at: [Link]

-

Henke, B. R., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. Available at: [Link]

-

Ryng, S., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

-

Hu, B., et al. (2012). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. ACS Publications. Available at: [Link]

-

MySkinRecipes. 2,2-difluoro-2-(4-nitrophenyl)acetic acid. Available at: [Link]

-

PubChem. 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid. Available at: [Link]

- Sankyo Company, Limited. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.

- CN103012111A. (2013). Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.

-

PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. Available at: [Link]

-

Wang, Z., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

- CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]

-

Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

-

Gobbi, S., et al. (2006). Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity. ResearchGate. Available at: [Link]

Sources

- 1. Buy this compound | 39616-95-0 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. svedbergopen.com [svedbergopen.com]

- 7. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted Nitrophenylacetic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: Substituted nitrophenylacetic acids represent a versatile class of organic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery and development. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the phenylacetic acid core, giving rise to a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This in-depth technical guide provides a comprehensive overview of the current state of research on substituted nitrophenylacetic acids. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. By synthesizing technical data with field-proven insights, this guide aims to facilitate the rational design and development of novel therapeutics based on this promising chemical class.

Introduction: The Chemical Versatility and Biological Promise of Nitrophenylacetic Acids

Phenylacetic acid and its derivatives are ubiquitous structural motifs in a vast array of biologically active molecules. The introduction of a nitro group onto the phenyl ring dramatically alters the molecule's physicochemical properties, enhancing its reactivity and potential for biological interactions. The position of the nitro group (ortho, meta, or para) and the nature of other substituents on the aromatic ring provide a rich landscape for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Historically, nitroaromatic compounds have been a cornerstone of medicinal chemistry, with notable examples including the antibiotic chloramphenicol. The biological activity of these compounds is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[1] This mechanism is particularly relevant to their antimicrobial effects. However, recent research has unveiled more nuanced mechanisms of action, including the modulation of key signaling pathways involved in inflammation and cancer.

This guide will navigate the scientific landscape of substituted nitrophenylacetic acids, from fundamental synthetic strategies to their complex biological interactions and therapeutic potential.

Synthesis of Substituted Nitrophenylacetic Acids: Key Methodologies and Experimental Protocols

The synthesis of substituted nitrophenylacetic acids can be achieved through several strategic routes, primarily depending on the desired substitution pattern. Common starting materials include substituted toluenes, benzyl cyanides, or halogenated nitrobenzenes.

Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide

A well-established and high-yielding method for the preparation of p-nitrophenylacetic acid involves the hydrolysis of p-nitrobenzyl cyanide.[2] This procedure is robust and scalable, making it suitable for laboratory- and pilot-scale synthesis.

Experimental Protocol: Hydrolysis of p-Nitrobenzyl Cyanide [2]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.

-

Acid Preparation: Prepare a solution of 300 mL of concentrated sulfuric acid (sp. gr. 1.84) in 280 mL of water.

-

Reaction Initiation: Pour two-thirds of the acid solution onto the p-nitrobenzyl cyanide. Shake the mixture vigorously to ensure all the solid is wetted by the acid. Use the remaining acid to wash down any solid adhering to the flask walls.

-

Heating and Reflux: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes. The reaction mixture will darken.

-

Precipitation: After the reflux period, dilute the reaction mixture with an equal volume of cold water and cool to 0°C or below to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate and wash it several times with ice-cold water.

-

Recrystallization: Dissolve the crude product in 1600 mL of boiling water. If the starting cyanide is of technical grade, a small amount of activated charcoal can be added.

-

Purification: Filter the hot solution rapidly through a large, fluted filter. p-Nitrophenylacetic acid will crystallize as long, pale yellow needles upon cooling.

-

Drying: Collect the crystals by filtration and dry them. The expected yield is 92–95%, with a melting point of 151–152°C.

For purification, crystallization from an ethanol/water mixture (1:1) followed by drying over P₂O₅ in vacuo is also an effective method.[3]

Synthesis of 2-Nitro-4-Substituted Phenylacetic Acids

A patented method describes the synthesis of 2-nitro-4-substituted phenylacetic acids starting from 4-substituted halobenzenes.[4][5] This multi-step process offers a versatile route to a range of derivatives.

Workflow for the Synthesis of 2-Nitro-4-Substituted Phenylacetic Acids

Caption: Synthetic route to 2-nitro-4-substituted phenylacetic acids.

Biological Activities and Mechanisms of Action

Substituted nitrophenylacetic acids exhibit a remarkable diversity of biological activities, stemming from their unique chemical structures. The nitro group plays a pivotal role, often acting as a bioactivatable "warhead" or influencing the molecule's interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented.[6] The prevailing mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic reactive nitrogen species.[1] These reactive intermediates can induce widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights:

-

The position of the nitro group is crucial for activity.

-

The presence of additional substituents on the phenyl ring can modulate the reduction potential of the nitro group and the lipophilicity of the molecule, thereby influencing its uptake and activity. Studies on related nitro-heterocyclic compounds have shown that the presence of a nitro group at specific positions is essential for activity.[7][8]

Anti-inflammatory Activity

Emerging evidence suggests that substituted nitrophenylacetic acids and related compounds possess significant anti-inflammatory properties. Their mechanisms of action are multifaceted and can involve the modulation of key inflammatory pathways.

Potential Mechanisms of Anti-inflammatory Action:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: The arachidonic acid cascade, which involves the COX and LOX enzymes, is a critical pathway in inflammation, leading to the production of prostaglandins and leukotrienes.[9] Phenylacetic acid derivatives are structurally similar to some nonsteroidal anti-inflammatory drugs (NSAIDs) that target these enzymes.[10] Aryl-acetic and hydroxamic acids have been shown to be potent lipoxygenase inhibitors.[11]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[12] Some nitro-compounds, such as nitrated fatty acids, have been shown to inhibit NF-κB activation by nitro-alkylating the p65 subunit, thereby preventing its DNA binding.[13]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to screen for COX inhibitors involves measuring the production of prostaglandins from arachidonic acid. Commercially available kits provide a standardized and high-throughput approach.

General Workflow for a Fluorometric COX-2 Inhibitor Screening Assay

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and the COX-2 enzyme solution as per the manufacturer's instructions.

-

Inhibitor Preparation: Dissolve the test compounds (substituted nitrophenylacetic acids) in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-